molecular formula C12H9BrO3 B11770450 Methyl 5-(3-bromophenyl)furan-2-carboxylate CAS No. 54023-08-4

Methyl 5-(3-bromophenyl)furan-2-carboxylate

Cat. No.: B11770450
CAS No.: 54023-08-4
M. Wt: 281.10 g/mol
InChI Key: SAIHQQIPNAGLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-bromophenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-bromophenyl)furan-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-bromophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The furan ring and the ester group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

Methyl 5-(3-bromophenyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-bromophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the furan ring and ester group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Methyl 5-(3-bromophenyl)furan-2-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Methyl 5-(3-bromophenyl)furan-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, synthesis methods, and related studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a carboxylate group and a bromophenyl moiety. The molecular formula is C12H11BrO3C_{12}H_{11}BrO_3 with a molecular weight of 295.12 g/mol. The presence of the bromine atom on the phenyl ring is significant as it may enhance the compound's reactivity and biological activity.

Antimicrobial Properties

Furan derivatives, including this compound, have shown promising antimicrobial effects against various pathogens. Studies indicate that many compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, similar furan derivatives have been reported to possess Minimum Inhibitory Concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : The initial step usually involves the cyclization of appropriate precursors to form the furan structure.
  • Bromination : The introduction of the bromine atom onto the phenyl ring can be achieved through electrophilic aromatic substitution.
  • Esterification : Finally, the carboxylic acid derivative undergoes esterification with methanol to yield the final compound.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including those similar to this compound, using agar well diffusion methods. The results indicated that compounds with brominated phenyl groups exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The study highlighted that increased halogen substitution generally correlates with higher antimicrobial potency due to improved lipophilicity and membrane permeability .

Research Findings on Anticancer Activity

In another investigation focusing on furan derivatives, compounds were tested against multiple cancer cell lines, revealing that modifications at specific positions on the furan ring significantly impacted their cytotoxicity profiles. For example, introducing methyl groups at certain positions resulted in up to a threefold increase in potency against HeLa cells compared to unsubstituted analogs . This indicates that structural optimization can lead to enhanced therapeutic efficacy.

Data Tables

Compound Structure Features Activity Type Notable Findings
This compoundFuran ring with brominated phenylAntimicrobialPromising activity against Staphylococcus aureus
Benzo[b]furan DerivativesSimilar furan structureAnticancerIC50 values between 16-24 nM against multiple cancer lines
Methyl-5-hydroxymethyl-2-furan carboxylateHydroxymethyl substitutionAntibacterial & AnticancerMIC = 1.00 µg/mL against Staphylococcus aureus

Properties

CAS No.

54023-08-4

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 5-(3-bromophenyl)furan-2-carboxylate

InChI

InChI=1S/C12H9BrO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,1H3

InChI Key

SAIHQQIPNAGLTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.